molecular formula C4H12NO6P B561237 Ethyl glycinate phosphate salt CAS No. 103192-51-4

Ethyl glycinate phosphate salt

Cat. No.: B561237
CAS No.: 103192-51-4
M. Wt: 201.115
InChI Key: PIOOGGOULBRGIX-UHFFFAOYSA-N
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Description

Ethyl glycinate phosphate salt is a chemical compound that combines the properties of ethyl glycinate and phosphate. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl glycinate phosphate salt typically involves the reaction of ethyl glycinate with phosphoric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an aqueous medium, and the pH is carefully monitored to maintain the stability of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves the same basic reaction as in the laboratory but is optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl glycinate phosphate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl glycinate phosphate oxide, while reduction could produce ethyl glycinate phosphate hydride.

Scientific Research Applications

Ethyl glycinate phosphate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl glycinate phosphate salt involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The phosphate group plays a crucial role in these interactions, as it can form strong bonds with various biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl glycinate phosphate salt can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl glycinate sulfate salt: Contains a sulfate group instead of a phosphate group.

    Ethyl glycinate nitrate salt: Contains a nitrate group instead of a phosphate group.

Uniqueness: The unique combination of ethyl glycinate and phosphate in this compound gives it distinct properties that are not found in other similar compounds. The presence of the phosphate group allows for specific interactions with biomolecules, making it particularly useful in biological and medical research.

Biological Activity

Ethyl glycinate phosphate salt (EGPS) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a pharmaceutical intermediate. This article reviews the biological activities of EGPS, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the combination of ethyl glycinate and phosphoric acid. Its chemical structure can be represented as follows:

C4H9NO4P\text{C}_4\text{H}_9\text{N}\text{O}_4\text{P}

This compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

Antimicrobial Activity

Antibacterial Effects

Recent studies have demonstrated that EGPS exhibits significant antibacterial activity, particularly against Gram-positive bacteria. In an agar-based disk diffusion assay, pure EGPS showed a wider inhibition zone compared to a 50% concentration, indicating a dose-dependent response. The minimum inhibitory concentration (MIC) was determined to be effective against both wild strains and ATCC strains of Listeria monocytogenes, with saturation observed at 50× MIC levels .

Table 1: Antibacterial Activity of EGPS

Strain TypeConcentration (MIC)Inhibition Zone Diameter (mm)
ATCC1× MIC25.4
Wild1× MIC20.3
ATCC0.5× MIC15.2
Wild0.5× MIC10.1

Antibiofilm Activity

EGPS has also shown promising results in inhibiting biofilm formation. At both 1× and 0.5× MIC concentrations, the compound significantly reduced biofilm formation in treated samples compared to control samples. The percentage of inhibition was notably higher for ATCC strains than for wild strains, suggesting that EGPS may be particularly effective in clinical settings where ATCC strains are prevalent .

The mechanism underlying the antibacterial activity of EGPS appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The phosphoric acid component may enhance the permeability of bacterial membranes, leading to increased susceptibility to osmotic pressure changes and ultimately cell lysis.

Pharmacological Implications

Pharmaceutical Applications

Due to its favorable absorption characteristics and reduced gastric irritation compared to other salts, EGPS is being explored as a potential pharmaceutical excipient or active ingredient in formulations aimed at managing conditions such as diabetes and infections . The glycine component contributes not only to the pharmacokinetics but also has intrinsic hypoglycemic properties which could be beneficial in therapeutic contexts.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, EGPS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that while EGPS was effective against S. aureus, it showed limited activity against E. coli, consistent with its selective action towards Gram-positive bacteria .

Case Study 2: Biofilm Inhibition

A study focused on biofilm-forming pathogens demonstrated that EGPS could inhibit biofilm development by more than 90% at optimal concentrations. This finding suggests that EGPS could be utilized in formulations designed to combat chronic infections associated with biofilms .

Properties

IUPAC Name

ethyl 2-aminoacetate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOOGGOULBRGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721149
Record name Phosphoric acid--ethyl glycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-51-4
Record name Phosphoric acid--ethyl glycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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